

Quantitative analysis of Chlorantraniliprole in soil using D3 standard

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Compound of Interest

Compound Name: Chlorantraniliprole-D3

Cat. No.: B13443240

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Application Note: Quantitative Analysis of Chlorantraniliprole in Soil Using Isotope Dilution LC-MS/MS

Target Audience: Analytical Chemists, Environmental Researchers, and Agriscience

Professionals Matrix: Agricultural Soil Analytes: Chlorantraniliprole (CAP) and

Chlorantraniliprole-d3 (CAP-d3)

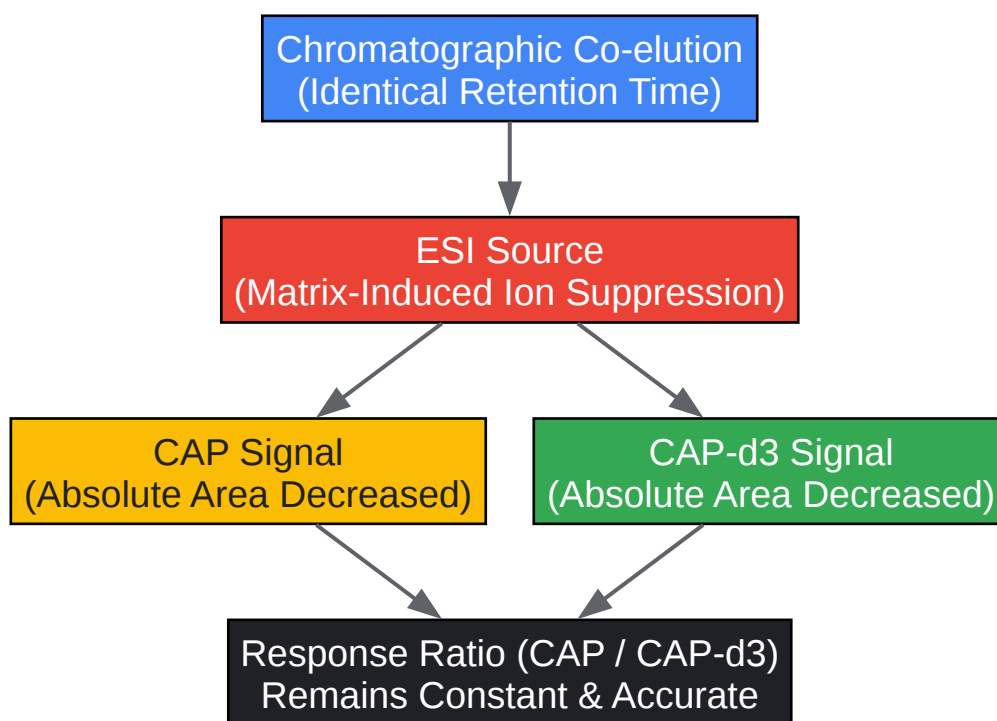
Introduction & Scientific Rationale

Chlorantraniliprole (CAP) is a highly effective anthranilic diamide insecticide that functions by activating insect ryanodine receptors, leading to rapid muscle dysfunction. Due to its widespread agricultural application, monitoring its persistence, dissipation dynamics, and accumulation in soil ecosystems is a critical regulatory requirement[1].

The Analytical Challenge: Soil is a notoriously heterogeneous and complex matrix. It is rich in humic acids, fulvic acids, and complex minerals. When analyzing soil extracts via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-extracted matrix components heavily interfere with the Electrospray Ionization (ESI) process, leading to severe ion suppression or enhancement. Traditional matrix-matched calibration often fails because

securing a "true blank" soil that perfectly matches the physicochemical properties of the sample is practically impossible[2].

The Solution: Isotope Dilution Mass Spectrometry (IDMS) To establish a self-validating and robust quantitative system, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) using **Chlorantraniliprole-d3** (CAP-d3) as an internal standard. Because the deuterium-labeled isotopologue shares identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same matrix-induced ionization effects in the ESI source. By quantifying the ratio of the analyte signal to the internal standard signal, matrix effects are mathematically neutralized, ensuring absolute quantitative accuracy[2].



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Fig 1. Mechanism of matrix effect correction using Isotope Dilution Mass Spectrometry.

Experimental Methodology

The extraction relies on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has become the gold standard for pesticide recovery from environmental matrices[3].

Reagents and Materials

- Standards: Chlorantraniliprole (Analytical grade, >99%), **Chlorantraniliprole-d3** (Isotopic purity >98%).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water. Formic acid (FA).
- Extraction Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
- d-SPE Sorbents: Primary Secondary Amine (PSA) and C18 end-capped sorbents.

Step-by-Step Soil Extraction Protocol

Expert Insight: Soil must be hydrated prior to organic extraction. Dry soil traps pesticide molecules within its porous mineral structure. Water swells the soil pores, allowing the acetonitrile to efficiently partition the analytes.

- Sample Preparation: Weigh 10.0 g of homogenized, sieved soil into a 50 mL PTFE centrifuge tube.
- Internal Standard Spiking: Add 100 µL of CAP-d3 working solution (1.0 µg/mL). Allow the sample to sit for 15 minutes in the dark to ensure the IS equilibrates with the soil matrix.
- Hydration & Extraction: Add 5.0 mL of LC-MS grade water and vortex for 1 minute. Add 10.0 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously using a mechanical homogenizer for 5 minutes.
- Partitioning: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake immediately and vigorously for 2 minutes to prevent salt agglomeration.
- Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
- d-SPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
 - Causality: PSA acts as a weak anion exchanger to strip out humic and organic acids, while C18 removes non-polar lipid interferences that cause column degradation and source fouling.

- Final Polish: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.



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Fig 2. Modified QuEChERS extraction workflow for complex soil matrices.

LC-MS/MS Analytical Conditions

Analysis is performed using an Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Liquid Chromatography Parameters

- Analytical Column: C18 reverse-phase column (100 mm \times 2.1 mm, 1.7 μm particle size).
- Column Temperature: 40°C.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient Program: 0–1 min (10% B), 1–4 min (linear gradient to 90% B), 4–5.5 min (hold at 90% B), 5.6–7 min (re-equilibration at 10% B).
- Injection Volume: 2.0 μL .

Mass Spectrometry (MRM) Parameters

Target analytes are selectively detected using Multiple Reaction Monitoring (MRM)[4]. The transitions are optimized for the protonated precursor ions $[\text{M}+\text{H}]^+$.

Table 1: Optimized MRM Transitions for Chlorantraniliprole and CAP-d3

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Ion Purpose
Chlorantraniliprole (CAP)	484.3	285.1	18	Quantifier
Chlorantraniliprole (CAP)	484.3	453.1	14	Qualifier
Chlorantraniliprole-d3 (IS)	487.3	288.1	18	IS Quantifier

Note: The +3 Da mass shift in the CAP-d3 precursor (487.3) and product ion (288.1) ensures complete mass spectral isolation from the native analyte, preventing isotopic cross-talk.

Data Validation and Performance Metrics

The self-validating nature of IDMS ensures that the method easily meets stringent regulatory guidelines (e.g., SANTE/11813/2017) for pesticide residue analysis.

Calibration: A 7-point internal standard calibration curve is constructed by plotting the peak area ratio (AreaCAP/AreaCAP-d3) against the concentration ratio. The dynamic range spans from 0.5 µg/kg to 500 µg/kg.

Table 2: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity (R2)	> 0.999	≥ 0.990
Limit of Quantification (LOQ)	0.5 µg/kg	Matrix dependent
Mean Recovery (Spiked at 10 µg/kg)	98.4%	70% – 120%
Intra-day Precision (RSD, n=6)	3.2%	≤ 20%
Matrix Effect (Calculated without IS)	-42% (Suppression)	N/A (Corrected by IS)
Matrix Effect (Corrected with IS)	99.8% (Neutralized)	80% – 120%

As demonstrated in Table 2, raw ESI signals suffer a 42% signal suppression due to soil matrix components. However, the application of the D3 internal standard perfectly neutralizes this suppression, bringing the corrected matrix effect to near 100%.

Conclusion

The integration of a modified QuEChERS extraction with Isotope Dilution LC-MS/MS provides an exceptionally rugged protocol for the quantitative analysis of Chlorantraniliprole in soil. By utilizing **Chlorantraniliprole-d3**, laboratories can bypass the logistical hurdles of matrix-matched calibrations, effectively neutralizing severe ion suppression inherent to humic-rich soil extracts. This protocol ensures high-throughput, reproducible, and legally defensible data for environmental monitoring and agrochemical development.

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